1-(4-Iodo-3-methyl-benzyl)-pyrrolidine 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725386
InChI: InChI=1S/C12H16IN/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
SMILES: CC1=C(C=CC(=C1)CN2CCCC2)I
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine

CAS No.:

Cat. No.: VC13725386

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine -

Specification

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
IUPAC Name 1-[(4-iodo-3-methylphenyl)methyl]pyrrolidine
Standard InChI InChI=1S/C12H16IN/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Standard InChI Key KQIBUQVHHZUGSB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CN2CCCC2)I
Canonical SMILES CC1=C(C=CC(=C1)CN2CCCC2)I

Introduction

Structural and Chemical Identity of 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is a nitrogen-containing heterocycle featuring a pyrrolidine ring (a five-membered saturated amine) substituted at the 1-position with a benzyl group bearing iodine at the para position and a methyl group at the meta position. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 313.17 g/mol. The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Features

  • Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to basicity and conformational flexibility.

  • 4-Iodo-3-methyl-benzyl substituent: The iodine atom enhances electrophilicity at the aromatic ring, while the methyl group introduces steric hindrance, potentially affecting regioselectivity in further reactions.

  • Stereochemistry: The benzyl group’s position relative to the pyrrolidine nitrogen may lead to stereoisomerism, though specific configurations for this compound remain undocumented in the literature reviewed .

Synthetic Pathways and Optimization

While no explicit synthesis of 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is documented, analogous compounds suggest viable routes. Ti–Mg-catalyzed carbocyclization, as described in studies of allylpropargyl amines, offers a plausible method .

Proposed Synthesis via Ti–Mg Catalysis

  • Starting materials:

    • N-Allyl-substituted propargylamine precursor with a 4-iodo-3-methylbenzyl group.

    • Diethylzinc (Et₂Zn) as the organometallic reagent.

    • Titanium tetraisopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) as co-catalysts.

  • Reaction conditions:

    • Solvent: Dichloromethane or toluene.

    • Temperature: Room temperature (23°C).

    • Duration: 18 hours.

  • Mechanism:

    • Et₂Zn undergoes transmetallation with Ti(O-iPr)₄, forming a Ti–Zn complex that activates the alkyne.

    • Cyclization occurs via a Zimmerman-Traxler-type transition state, yielding the pyrrolidine core .

    • Deuterolysis or hydrolysis terminates the reaction, yielding the saturated pyrrolidine derivative.

Yield optimization:

  • Catalyst loading at 15 mol% Ti(O-iPr)₄ and 20 mol% EtMgBr maximizes regioselectivity.

  • Steric effects from the 3-methyl group may necessitate extended reaction times or elevated temperatures .

Physicochemical Properties

Predicted properties for 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine, derived from computational models and analog data:

PropertyValue/Description
Molecular weight313.17 g/mol
LogP (octanol-water)~3.2 (estimated via Crippen’s method)
PSA (Polar Surface Area)12.03 Ų
Melting pointNot reported
SolubilityModerate in organic solvents (e.g., dichloromethane, ethyl acetate)

The iodine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability in pharmacological contexts .

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